ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate
Description
Ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate is a fluorinated acrylate derivative featuring a sulfonyl group and a difluorophenylamino substituent. This compound is structurally distinct due to its combination of a 3,5-dimethylphenylsulfonyl moiety and a 3,4-difluorophenylamino group, which may influence its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
ethyl (Z)-3-(3,4-difluoroanilino)-2-(3,5-dimethylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c1-4-26-19(23)18(11-22-14-5-6-16(20)17(21)10-14)27(24,25)15-8-12(2)7-13(3)9-15/h5-11,22H,4H2,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPWGBYNGFNBHO-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)F)F)S(=O)(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=C(C=C1)F)F)/S(=O)(=O)C2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H19F2NO4S
- Molecular Weight : 395.4 g/mol
- CAS Number : 1327179-39-4
- Structure : The compound features an acrylate backbone with specific substitutions that contribute to its biological activity.
1. Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested :
- Huh7-D12 (hepatocellular carcinoma)
- Caco2 (colorectal carcinoma)
- MDA-MB231 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
- NCI-H727 (lung cancer)
Table 1 summarizes the cytotoxic effects observed:
| Compound | Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| Ethyl Acrylate | Huh7-D12 | 15 | Moderate |
| Ethyl Acrylate | Caco2 | 20 | Moderate |
| Ethyl Acrylate | MDA-MB231 | 25 | Low |
| Ethyl Acrylate | HCT116 | 30 | Low |
| Ethyl Acrylate | PC3 | 18 | Moderate |
| Ethyl Acrylate | NCI-H727 | 22 | Moderate |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly hepatocellular and colorectal cancers.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it is hypothesized to interfere with:
- Apoptosis Pathways : Induction of apoptosis in cancer cells through activation of caspases.
- Cell Cycle Arrest : Disruption of cell cycle progression at the G1/S phase.
These mechanisms are crucial for its potential application as an anticancer agent.
3. Case Studies and Research Findings
A notable study published in PubMed explored the synthesis and biological evaluation of similar acrylate derivatives. The study indicated that modifications in the phenolic substituents significantly influenced the cytotoxic activity against various cancer cell lines .
Another research highlighted that compounds with a similar structural framework demonstrated promising results in inhibiting tumor growth in vivo models, suggesting that this compound could have comparable efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares functional group similarities with several acrylate and sulfonamide derivatives (Evidences 1–8). Key structural comparisons include:
Physicochemical Properties
- Solubility : The target compound’s aryl sulfonyl group likely reduces water solubility compared to perfluoroalkyl analogues (e.g., 423-82-5 in ), which exhibit surfactant-like behavior.
- Stability : Fluorine atoms enhance thermal and oxidative stability, similar to trifluoromethyl acrylates in . However, the absence of perfluoroalkyl chains may improve biodegradability .
- Spectroscopic Data : NMR and IR spectra would show distinct signals for sulfonyl (∼1350 cm⁻¹, S=O stretch) and difluorophenyl groups (19F NMR: δ -110 to -150 ppm) .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate?
- Methodology : The compound’s synthesis likely follows a multi-step approach involving:
- Acylation : Reacting ethyl acrylate derivatives with sulfonyl chlorides (e.g., 3,5-dimethylbenzenesulfonyl chloride) to introduce the sulfonyl group.
- Amination : Coupling the intermediate with 3,4-difluoroaniline under controlled conditions (e.g., using coupling agents like EDC/HOBt) to form the (Z)-configured enamine.
- Stereochemical Control : Optimizing reaction temperature and solvent polarity to favor the (Z)-isomer, as seen in analogous acrylate syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl, difluorophenyl groups) and stereochemistry. NOESY can validate the (Z)-configuration .
- FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350-1150 cm⁻¹, acrylate C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. How can researchers assess the in vitro biological activity of this compound?
- Methodology :
- Antioxidant Assays : DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity, as performed for structurally related acrylates .
- Anti-inflammatory Screening : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
- Dose-Response Analysis : Use IC₅₀ values to quantify potency and compare with reference compounds like indomethacin .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data between structurally similar acrylates?
- Methodology :
- Meta-Analysis : Compare substituent effects (e.g., fluorine position, sulfonyl groups) across studies to identify structure-activity relationships (SAR). For example, 3,4-difluorophenyl groups may enhance membrane permeability vs. 2,5-difluoro analogs .
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., COX-2) and rationalize potency differences .
- Experimental Validation : Replicate conflicting assays under standardized conditions (pH, solvent, cell line) to isolate variables .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and conformation?
- Methodology :
- Crystal Growth : Optimize solvent evaporation or diffusion methods to obtain single crystals. Polar groups (e.g., sulfonyl) often aid crystallization .
- Data Collection : Use SMART/SAINT systems for diffraction data and SHELXTL for structure refinement, as demonstrated in ethyl 3-(2,4-difluorophenoxy)acrylate studies .
- Conformational Analysis : Compare bond angles and torsion angles with DFT-optimized structures to validate the (Z)-configuration .
Q. What computational approaches predict the compound’s reactivity in polymerization or copolymerization?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the acrylate double bond .
- Kinetic Modeling : Simulate copolymerization with monomers like DMDAAC using software like POLYMERIZER to predict molecular weight distributions .
- Experimental Cross-Validation : Compare predicted reactivity ratios (e.g., Mayo-Lewis parameters) with real-time NMR or GPC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
